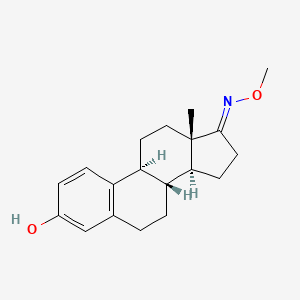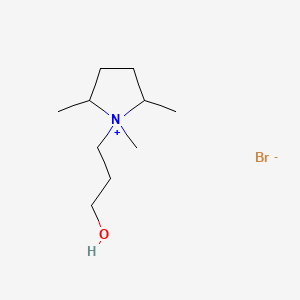
1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide is a quaternary ammonium compound with a unique structure that includes a pyrrolidine ring substituted with hydroxypropyl and trimethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide typically involves the reaction of 1,2,5-trimethylpyrrolidine with 3-bromopropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-bromopropanol is replaced by the pyrrolidine nitrogen, forming the quaternary ammonium compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxypropyl group to a primary alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halide exchange reactions can be facilitated by using silver nitrate (AgNO3) or other halide salts.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Corresponding halide salts.
科学的研究の応用
1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a biocompatible ionic liquid in enzyme-catalyzed reactions.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the hydroxypropyl group may enhance solubility and facilitate the compound’s interaction with molecular targets.
類似化合物との比較
3-Brompropan-1-ol: Shares the hydroxypropyl group but lacks the pyrrolidine ring.
1-Propanol, 3-bromo-: Similar structure but different functional groups.
Uniqueness: 1-(3-Hydroxypropyl)-1,2,5-trimethylpyrrolidin-1-ium bromide is unique due to its combination of a quaternary ammonium group and a hydroxypropyl group, which imparts distinct chemical and biological properties. Its ability to act as a phase transfer catalyst and its potential antimicrobial activity set it apart from other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and properties make it a valuable compound for further research and development.
特性
CAS番号 |
2078-38-8 |
|---|---|
分子式 |
C10H22BrNO |
分子量 |
252.19 g/mol |
IUPAC名 |
3-(1,2,5-trimethylpyrrolidin-1-ium-1-yl)propan-1-ol;bromide |
InChI |
InChI=1S/C10H22NO.BrH/c1-9-5-6-10(2)11(9,3)7-4-8-12;/h9-10,12H,4-8H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
XMNACLDJLGHPSI-UHFFFAOYSA-M |
正規SMILES |
CC1CCC([N+]1(C)CCCO)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


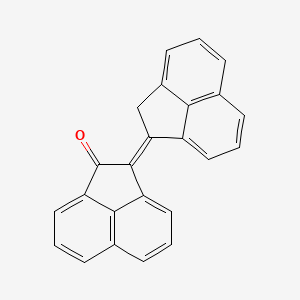
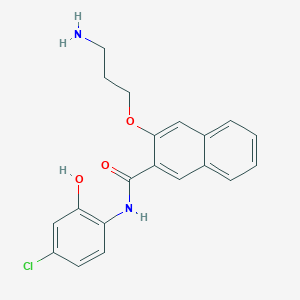
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
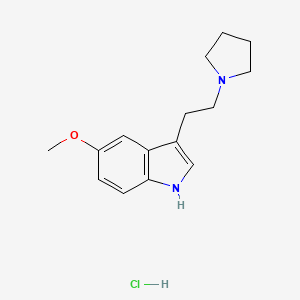
![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
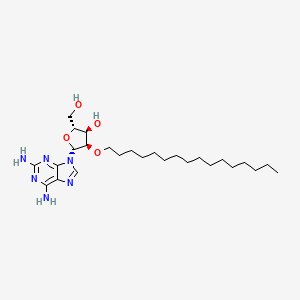
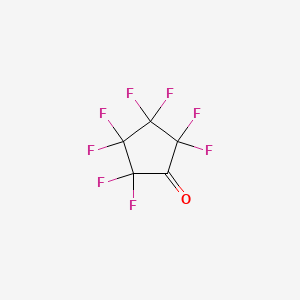
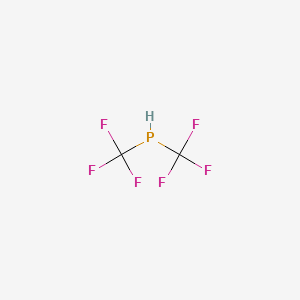
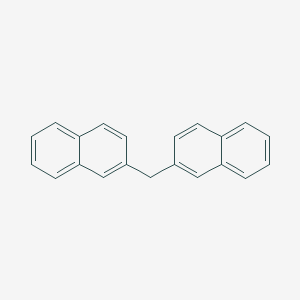
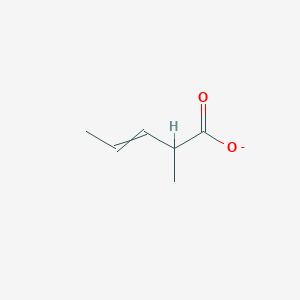
![Tricyclo[3.3.0.02,6]octane](/img/structure/B14747983.png)

